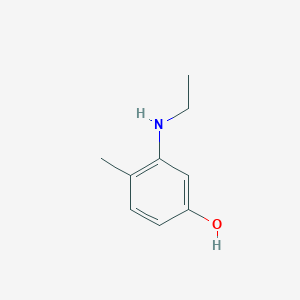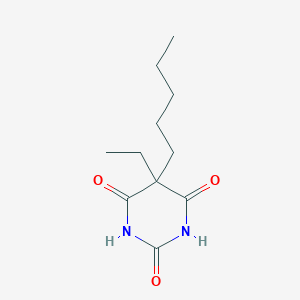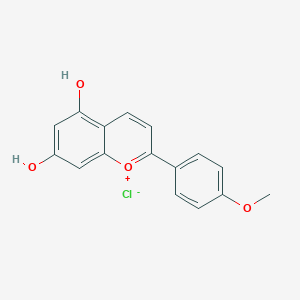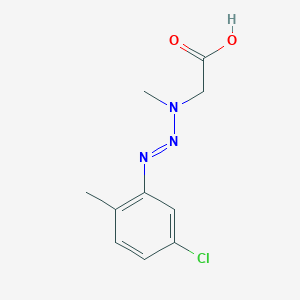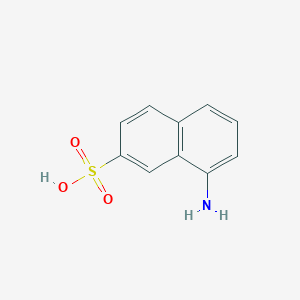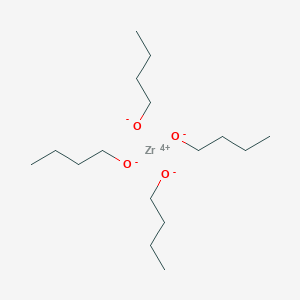
Zirconium butoxide
Overview
Description
Zirconium butoxide, also known as Zirconium (IV) butoxide or Tetrabutyl zirconate, is a light yellow colorless viscous liquid . It is a butanol solution of tetrabutyl zirconate . It is soluble in organic solvents such as hydrocarbons, alcohols, esters, ethers, etc . It is easy to absorb water in air and hydrolyze to form zirconium hydroxide .
Synthesis Analysis
Zirconium butoxide can be synthesized using various methods. One method involves the use of an advanced oxidation process (AOP) and subsequent hydrothermal treatment, which involves mixing and dissolution of the precursor at different temperatures . Another method involves the use of an electrochemical method .
Molecular Structure Analysis
The structure of particles in zirconium butoxide solutions in n-butyl alcohol has been determined by means of EXAFS, SAXS, and molecular mechanics modeling . Zirconium atoms are found to be bonded to each other via the oxygen atom and form large anisotropic particles in the solution .
Chemical Reactions Analysis
Zirconium butoxide is used in various chemical reactions. For instance, it is used to deposit thin films of Zirconia and other zirconium-containing films by atomic layer deposition and chemical vapor deposition methods . It is also used in the synthesis of versatile nanoparticles, composite sols, and unique thio/oxothio clusters .
Physical And Chemical Properties Analysis
Zirconium butoxide is a refractory metal with a high melting point . It is a reactive metal that, in air or aqueous solution, immediately develops a surface oxide film . This stable, adherent film is the basis for zirconium’s corrosion resistance . The corrosion resistance in hydrochloric acid is excellent at temperatures up to 130°C and concentrations up to 37% .
Scientific Research Applications
Preparation of Heterometallic Alkoxides
Zirconium(IV) Tetrabutoxide is utilized as a reagent for synthesizing heterometallic tin (II) or lead (II) zirconium alkoxides . These alkoxides are of interest due to their potential use in various catalytic and materials science applications.
Catalyst in Cyanation Processes
In organic synthesis, Zirconium tetrabutoxide serves as a catalyst for cyanation processes . Cyanation is crucial for the production of nitriles, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Atomic Layer Deposition (ALD)
Zirconium butoxide is a precursor used to deposit thin films of zirconia and other zirconium-containing films via atomic layer deposition methods . ALD is a technique for applying ultra-thin coatings with precise thickness control, essential for semiconductor manufacturing and other high-tech applications.
Chemical Vapor Deposition (CVD)
Similar to ALD, Zirconium(IV) Tetrabutoxide is employed in chemical vapor deposition to create thin films of zirconia . CVD is widely used in the fabrication of thin film solar cells, sensors, and advanced optics.
Low-Temperature Growth of Zirconia Thin Films
Zirconium tetrabutoxide enables the growth of zirconium oxide thin films at low temperatures, ranging from 150°C to 300°C, either by the presence of moisture or by UV-enhanced atomic layer deposition (UV-ALD) . This low-temperature process is advantageous for substrates that are sensitive to high temperatures.
Synthesis of Chiral Compounds
It can be used to synthesize chiral N-tert-butanesulfinyl trifluoromethyl ketimines . Chiral compounds are essential in the development of enantioselective catalysts and pharmaceuticals.
Sol-Gel Method for Coatings
Zirconium(IV) Tetrabutoxide is a precursor for preparing zirconia coatings on stainless steel substrates for optical applications via the sol-gel method . The sol-gel process is a versatile method for creating ceramic and glass materials with various applications in optics and electronics.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Zirconium(IV) Tetrabutoxide, also known as Zirconium tetrabutoxide or Zirconium butoxide, primarily targets the formation of Zirconia coatings on substrates such as stainless steel . It is also used as a catalyst in the cyanation process .
Mode of Action
Zirconium(IV) Tetrabutoxide interacts with its targets through a process known as sol-gel method . In this process, the compound undergoes hydrolysis and polycondensation reactions to form a colloidal suspension, or “sol”. As the sol ages, it evolves towards the formation of an inorganic network containing a liquid phase, leading to a “gel”. The resulting Zirconia coatings are then obtained by drying and heat-treating the gel .
Biochemical Pathways
The sol-gel process involving Zirconium(IV) Tetrabutoxide doesn’t directly affect any biochemical pathways as it’s primarily a chemical process. The resulting zirconia coatings can have various applications in fields like optics and electronics .
Result of Action
The primary result of Zirconium(IV) Tetrabutoxide’s action is the formation of Zirconia coatings . These coatings, prepared on substrates like stainless steel, have applications in optical devices . Additionally, it’s used as a precursor to deposit thin films of Zirconia and other zirconium-containing films by atomic layer deposition and chemical vapor deposition methods .
Action Environment
The action of Zirconium(IV) Tetrabutoxide is influenced by environmental factors like temperature and presence of moisture. For instance, Zirconium oxide thin films can be grown at low temperatures, ranging from 150°C to 300°C, by the presence of moisture along with Zirconium(IV) Tetrabutoxide .
properties
IUPAC Name |
butan-1-olate;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9O.Zr/c4*1-2-3-4-5;/h4*2-4H2,1H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDOQSMQCZQLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890535 | |
| Record name | Zirconium butoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow viscous liquid; Available as Zirconium n-butoxide, 80% in n-butanol; [MSDSonline] | |
| Record name | Zirconium(IV) butoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8480 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetrabutoxyzirconium | |
CAS RN |
1071-76-7 | |
| Record name | Zirconium butoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, zirconium(4+) salt (4:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium butoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium tetrabutanolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONIUM BUTOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y12FB798J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of zirconium butoxide?
A1: Zirconium butoxide is widely used as a precursor for synthesizing zirconia (ZrO2) materials, including thin films, nanopowders, and fibers. These materials find applications in various fields like electronics, optics, catalysis, and corrosion protection. [, , , , , ]
Q2: How does the sol-gel method utilize zirconium butoxide for material synthesis?
A2: Zirconium butoxide is a common precursor in sol-gel synthesis of zirconia-based materials. It undergoes hydrolysis and condensation reactions, forming a gel that can be further processed into desired forms. [, , , ]
Q3: Can zirconium butoxide be used to modify existing materials?
A3: Yes, zirconium butoxide can modify materials like silica and polymers. For instance, it can be used to zirconize silica, enhancing its properties for specific applications like HPLC stationary phases. []
Q4: How does zirconium butoxide influence the properties of polymers?
A4: Zirconium butoxide can act as a crosslinking agent in polymers like poly(methyl methacrylate), enhancing their thermal stability and swelling behavior. This crosslinking arises from the reaction between the alkoxide groups of zirconium butoxide and functional groups on the polymer chains. [, ]
Q5: What is the role of zirconium butoxide in fabricating composite materials?
A5: Zirconium butoxide acts as a precursor for the inorganic component in composite materials. For instance, it can be used to create P(VDF-TrFE)/ZrO2 polymer composites for X-ray shielding applications. []
Q6: What is the molecular formula and weight of zirconium butoxide?
A6: Zirconium butoxide, also known as zirconium tetrabutoxide, has the molecular formula Zr(OC4H9)4 and a molecular weight of 341.66 g/mol.
Q7: What spectroscopic techniques are useful for characterizing zirconium butoxide and its derivatives?
A7: Several spectroscopic techniques are used, including:
- FTIR: Identifies functional groups and monitors reactions involving zirconium butoxide, such as the formation of Zr-O-Zr bonds during sol-gel processes. [, , , , ]
- NMR: Provides structural information, including the coordination environment of zirconium, dynamics of ligands, and interactions with other molecules. [, , ]
- XPS: Analyzes the elemental composition and chemical states of zirconium and other elements present in materials derived from zirconium butoxide. [, ]
- UV-Vis Spectroscopy: Studies the optical properties of materials containing zirconium butoxide and provides information about band gap energy and electronic transitions. [, ]
- EXAFS: Provides information about the local atomic structure around zirconium atoms in materials. []
Q8: Is zirconium butoxide sensitive to moisture?
A8: Yes, zirconium butoxide is highly moisture-sensitive and readily hydrolyzes in the presence of water, forming zirconium hydroxide and butanol. This sensitivity necessitates handling and storage under inert atmosphere. [, , ]
Q9: How does water influence the passivation of zirconium in solutions containing zirconium butoxide?
A9: Water plays a crucial role in the passivation of zirconium in solutions containing zirconium butoxide. It affects the composition and corrosion properties of the passive film formed on the zirconium surface. The presence of water can inhibit pitting corrosion by altering the thickness and composition of the passive film. [, ]
Q10: What factors can influence the stability of zirconium butoxide in solutions?
A10: Several factors affect its stability, including:
Q11: Can zirconium butoxide be used in catalytic applications?
A11: Yes, zirconium butoxide serves as a precursor for preparing zirconia-based catalysts used in various reactions, including:
- Dehydration of alcohols: Zirconia–silica mixed oxides prepared using zirconium butoxide exhibit catalytic activity in the dehydration of isopropanol and n-butanol. []
- Henry reaction: Polyamine-functionalized mesoporous zirconia, synthesized using zirconium butoxide, exhibits catalytic activity in the Henry reaction between aromatic aldehydes and nitromethane. []
- C-S coupling reactions: Copper-modified amine-functionalized mesoporous zirconia, prepared using zirconium butoxide, can act as a catalyst in C-S coupling reactions between aryl iodides and thiophenols. []
Q12: How does the incorporation of zirconium affect the catalytic properties of zeolites?
A12: Incorporating zirconium into zeolite frameworks, like silicalite-1, using zirconium butoxide as a precursor can enhance their catalytic activity and selectivity in various reactions. For example, zirconium silicalite-1 zeolite membranes prepared using zirconium butoxide show catalytic activity in the oxidation of isopropanol. []
Q13: How does the calcination temperature affect the properties of zirconia prepared from zirconium butoxide?
A13: Calcination temperature significantly influences the crystalline structure, particle size, and surface area of zirconia. For instance, calcination at lower temperatures (e.g., 350°C) can yield tetragonal zirconia nanoparticles with high surface area, while higher temperatures can lead to the formation of the monoclinic phase and larger particle sizes. These changes in properties can significantly affect the catalytic activity and other applications of the resulting zirconia material. [, ]
Q14: What safety precautions should be taken when handling zirconium butoxide?
A14: Due to its moisture sensitivity and potential for decomposition, handle zirconium butoxide with care:
Q15: Are there environmental concerns regarding zirconium butoxide and its byproducts?
A15: While not extensively studied, consider the environmental impact:
Q16: Can zirconium butoxide be used to create hollow structures?
A16: Yes, utilizing templating techniques with materials like yeast cells allows the creation of zirconia hollow spheres using zirconium butoxide as a precursor. []
Q17: What is the role of complexing agents in the synthesis of zirconia from zirconium butoxide?
A17: Complexing agents like acetylacetone can control the hydrolysis and condensation rates of zirconium butoxide, influencing the final material's properties. They can also stabilize specific phases of zirconia, such as the tetragonal phase. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c]chrysene](/img/structure/B89444.png)

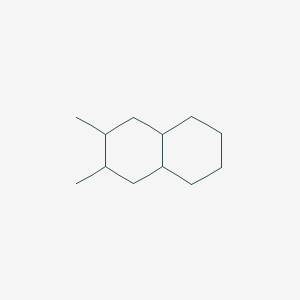

![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)
